N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE
Overview
Description
N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE is a complex organic compound that features a unique adamantylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantylmethyl group and its subsequent attachment to the benzamide core. Key steps include:
Formation of the Adamantylmethyl Group: This can be achieved through the alkylation of adamantane with suitable reagents.
Introduction of the Dichloro Groups: Chlorination reactions are employed to introduce the dichloro substituents on the benzene ring.
Sulfonamide Formation: The sulfonamide group is introduced through reactions involving sulfonyl chlorides and amines under controlled conditions.
Final Coupling: The adamantylmethyl group is coupled with the benzamide core using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts (e.g., Lewis acids) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific properties, such as high stability and reactivity.
Mechanism of Action
The mechanism by which N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantylmethyl)trifluoroacetamide
- Alpha-ethyl-1-adamantylmethyl N-isopropylcarbamate
Uniqueness
N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE is unique due to its combination of an adamantylmethyl group with a dichloro-substituted benzamide core and a sulfonamide group. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O3S/c22-17-7-18(23)19(29(27,28)25-15-1-2-15)6-16(17)20(26)24-11-21-8-12-3-13(9-21)5-14(4-12)10-21/h6-7,12-15,25H,1-5,8-11H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOCEQDRZVSJOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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